

Historical Applications of 2-Chlorophenol as a Biocide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical applications of **2-chlorophenol** as a biocide. It covers its primary uses, mechanism of action, and the historical methods used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction

2-Chlorophenol (2-CP), a monochlorinated phenol, was historically utilized for its broad-spectrum biocidal properties. Its applications ranged from being a disinfectant in domestic, hospital, and agricultural settings to an antiseptic.^[1] Furthermore, it served as a crucial chemical intermediate in the manufacturing of various other products, including dyes and pesticides.^[2] The use of chlorophenols, including **2-chlorophenol**, as antiseptics and biocides has largely been superseded by other agents.^[3]

Biocidal Efficacy of 2-Chlorophenol

Quantitative data on the biocidal efficacy of **2-chlorophenol** from historical sources is limited. However, its effectiveness was often compared to phenol using methods such as the Rideal-Walker test, which determined the phenol coefficient. A higher coefficient indicated greater biocidal activity than phenol. While specific Rideal-Walker coefficients for **2-chlorophenol** are not readily available in the reviewed literature, related compounds have been studied more recently, providing insights into the potential efficacy of chlorinated phenols.

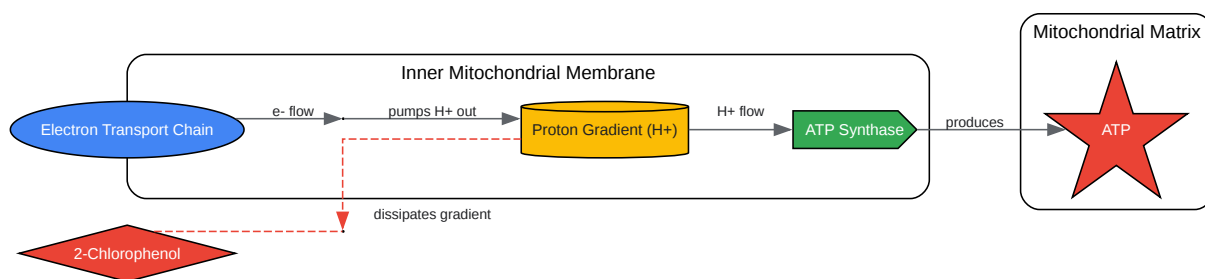
For instance, a derivative, 2,2'-methylenebis(4-chlorophenol), showed a minimum inhibitory concentration (MIC) of 36 µg/mL against *Pseudomonas aeruginosa*.^[4] Another related compound, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against various *Aspergillus* and *Candida* species.

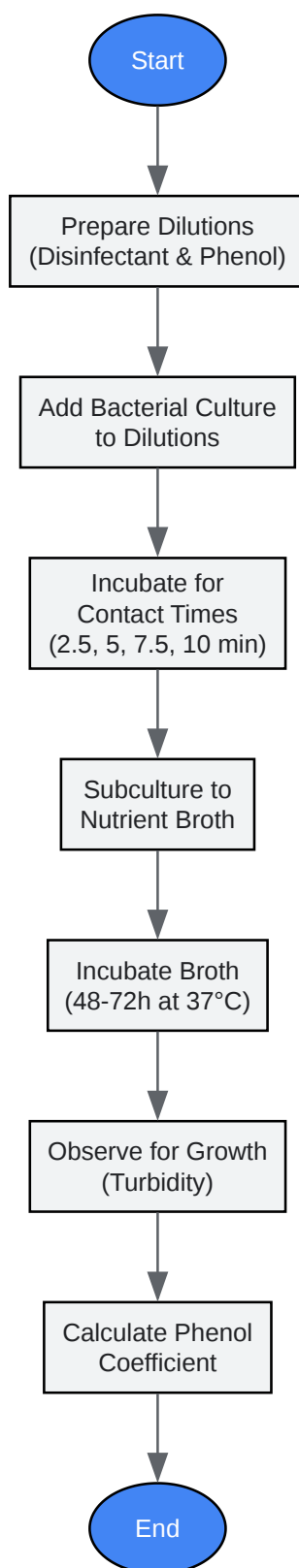
Compound	Target Organism	Measurement	Value	Reference
2,2'-methylenebis(4-chlorophenol)	<i>Pseudomonas aeruginosa</i>	Minimum Inhibitory Concentration (MIC)	36 µg/mL	^[4]
2-chloro-N-phenylacetamide	<i>Aspergillus flavus</i>	Minimum Inhibitory Concentration (MIC)	16 - 256 µg/mL	^[5]
2-chloro-N-phenylacetamide	<i>Aspergillus flavus</i>	Minimum Fungicidal Concentration (MFC)	32 - 512 µg/mL	^[5]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biocidal mechanism of **2-chlorophenol** and other chlorophenols is the uncoupling of oxidative phosphorylation in microbial cells. This process disrupts the synthesis of adenosine triphosphate (ATP), the cell's main energy currency, without inhibiting the electron transport chain itself.

2-Chlorophenol, being a weak acid, can act as a protonophore. It is believed to shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force (the electrochemical gradient of protons). This gradient is essential for ATP synthase to produce ATP. By disrupting this gradient, **2-chlorophenol** effectively "uncouples" the electron transport chain from ATP synthesis. The energy released during electron transport is then dissipated as heat instead of being used for ATP production, ultimately leading to cell death.





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